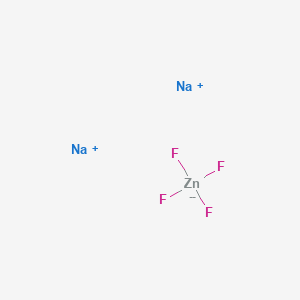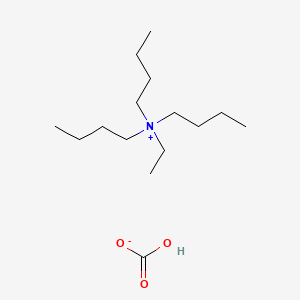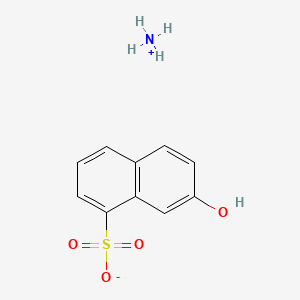
Disodium tetrafluorozincate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium tetrafluorozincate(2-) is an inorganic compound with the molecular formula F4Na2Zn It is a zincate salt where zinc is coordinated with four fluoride ions, forming a tetrahedral structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium tetrafluorozincate(2-) can be synthesized through the reaction of zinc oxide or zinc acetate with hydrofluoric acid in the presence of sodium fluoride. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as:
ZnO+4HF+2NaF→Na2[ZnF4]+H2O
Industrial Production Methods: Industrial production of disodium tetrafluorozincate(2-) involves similar synthetic routes but on a larger scale. The process requires careful handling of hydrofluoric acid due to its corrosive nature. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium tetrafluorozincate(2-) primarily undergoes substitution reactions due to the presence of fluoride ions. It can react with various metal salts to form corresponding metal fluorides and sodium salts. For example:
Na2[ZnF4]+CaCl2→CaF2+2NaCl+ZnF2
Common Reagents and Conditions: Common reagents used in reactions with disodium tetrafluorozincate(2-) include metal chlorides, bromides, and iodides. The reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures.
Major Products Formed: The major products formed from reactions involving disodium tetrafluorozincate(2-) are metal fluorides and sodium salts. These products are often used in various industrial applications, including the production of ceramics and glass.
Wissenschaftliche Forschungsanwendungen
Disodium tetrafluorozincate(2-) has several scientific research applications due to its unique properties. In chemistry, it is used as a reagent for the synthesis of other fluorinated compounds. In biology and medicine, it is explored for its potential use in imaging and diagnostic techniques due to its ability to form stable complexes with various biomolecules. In industry, it is used in the production of specialized glass and ceramics, where its fluoride content helps improve the material’s properties.
Wirkmechanismus
The mechanism of action of disodium tetrafluorozincate(2-) involves the coordination of fluoride ions with zinc. This coordination stabilizes the zinc ion and allows it to interact with other molecules. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may interact with proteins and enzymes, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Disodium tetrafluorozincate(2-) can be compared with other zincate salts, such as disodium hexafluorozincate(2-) and disodium difluorozincate(2-). These compounds have similar structures but differ in the number of fluoride ions coordinated with zinc. Disodium tetrafluorozincate(2-) is unique due to its specific coordination environment, which imparts distinct chemical properties and reactivity.
List of Similar Compounds:- Disodium hexafluorozincate(2-)
- Disodium difluorozincate(2-)
- Potassium tetrafluorozincate(2-)
- Ammonium tetrafluorozincate(2-)
Eigenschaften
CAS-Nummer |
71888-60-3 |
|---|---|
Molekularformel |
F4Na2Zn |
Molekulargewicht |
187.4 g/mol |
IUPAC-Name |
disodium;tetrafluorozinc(2-) |
InChI |
InChI=1S/4FH.2Na.Zn/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI-Schlüssel |
ROOFEGAXAHWEDE-UHFFFAOYSA-J |
Kanonische SMILES |
F[Zn-2](F)(F)F.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)













